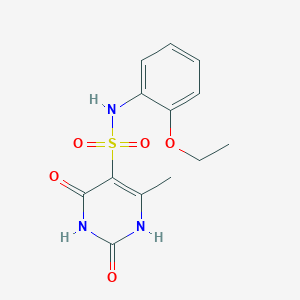

N-(2-ethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

N-(2-ethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a hydroxy group, a methyl group, and a sulfonamide group

Properties

Molecular Formula |

C13H15N3O5S |

|---|---|

Molecular Weight |

325.34 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C13H15N3O5S/c1-3-21-10-7-5-4-6-9(10)16-22(19,20)11-8(2)14-13(18)15-12(11)17/h4-7,16H,3H2,1-2H3,(H2,14,15,17,18) |

InChI Key |

KIFZPDHFAHQTOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(NC(=O)NC2=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the reaction of 2-ethoxyaniline with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to cyclization with a suitable diketone or ketoester under acidic or basic conditions to form the pyrimidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(2-ethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide. The compound has shown selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Assay

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 128 |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of enzymes such as:

- Dihydropyrimidine dehydrogenase : Involved in pyrimidine metabolism.

Enzyme Inhibition Data

This inhibition can lead to altered nucleotide synthesis, impacting cell growth and proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Structural Features

The following structural features are essential for its biological activity:

- Sulfonamide group : Contributes to antimicrobial activity.

- Dihydropyrimidine core : Essential for anticancer properties.

Structural Analysis Table

| Feature | Importance |

|---|---|

| Sulfonamide moiety | Enhances solubility and bioavailability |

| Ethoxyphenyl substitution | Modulates lipophilicity and cellular uptake |

Conclusion and Future Directions

This compound shows promise as a therapeutic agent with applications in oncology and infectious diseases. Future research should focus on:

- In vivo studies : To confirm efficacy and safety.

- Optimization of derivatives : To enhance potency and selectivity.

- Mechanistic studies : To fully elucidate its mode of action.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

- N-(2-ethoxyphenyl)-4-methoxybenzamide

- N-(2-ethoxyphenyl)-4-hydroxybenzamide

- N-(2-methoxybenzyl)-substituted phenethylamines

Comparison: N-(2-ethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

N-(2-ethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound belongs to the class of dihydropyrimidines, which are known for various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The synthesis typically involves multi-step reactions starting from simpler precursors, which can be optimized for yield and purity.

Antimicrobial Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacterial strains. A study highlighted that certain sulfonamide derivatives showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the range of 2.5 to 15 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been assessed through various assays. In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines, including lung and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by cell cycle analysis and flow cytometry .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. It has been reported to inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential application in treating inflammatory diseases. The anti-inflammatory mechanism is likely mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cell proliferation and inflammation.

- Receptor Modulation : It potentially modulates receptor activity related to pain and inflammation.

- Gene Expression : The compound can influence the expression of genes associated with apoptosis and cell survival.

Case Studies

Several studies have documented the biological effects of this compound:

- Anticancer Study : A study conducted on cultured lung cancer cells demonstrated a significant reduction in cell viability upon treatment with the compound at varying concentrations. The IC50 values were found to be approximately 10 µM, indicating potent activity .

- Antimicrobial Screening : In a comparative study against standard antibiotics, the compound exhibited superior antibacterial activity against Pseudomonas aeruginosa, with an MIC value lower than that of commonly used antibiotics .

- Anti-inflammatory Research : In animal models of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, supporting its potential use in treating inflammatory disorders .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-ethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, and how can intermediates be characterized?

- Methodology : Multi-step synthesis typically involves coupling sulfonamide groups to functionalized pyrimidine cores. For example, chlorosulfonation of a pyrimidine intermediate followed by nucleophilic substitution with 2-ethoxyaniline is a plausible route. Key intermediates should be characterized via -NMR, -NMR, and HPLC-MS to confirm regioselectivity and purity. Reaction conditions (e.g., solvent, temperature, and catalysts) must be optimized to minimize byproducts like positional isomers or unreacted starting materials .

Q. How can the crystalline structure of this compound be resolved, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, as it is optimized for small molecules and accommodates hydrogen-bonding networks and torsional angles. For disordered regions, apply constraints (e.g., DFIX or ISOR commands) to stabilize refinement. Reference structures of analogous pyrimidine-sulfonamides (e.g., N-(4-fluorobenzyl) derivatives) can guide initial model building .

Q. What analytical techniques are critical for confirming the purity and stability of this compound under storage conditions?

- Methodology : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Accelerated stability studies (40°C/75% RH for 6 months) should monitor degradation products via LC-MS. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended. Impurity profiling (e.g., sulfonic acid byproducts) requires ion-pair chromatography .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., hydrogen bonding vs. steric hindrance) be reconciled for this compound?

- Methodology : If intramolecular hydrogen bonds (e.g., N–H⋯O) conflict with steric strain, perform density functional theory (DFT) calculations (B3LYP/6-31G*) to compare energy-minimized conformers. Validate against experimental SC-XRD data, focusing on dihedral angles and intermolecular interactions. For example, in related pyrimidines, deviations >10° from coplanarity may indicate steric repulsion between the ethoxyphenyl group and sulfonamide .

Q. What strategies address low yields in the final sulfonamide coupling step?

- Methodology : Low yields often arise from poor nucleophilicity of the amine or competing side reactions. Activate the sulfonyl chloride intermediate using DMAP or TEA as a base. Alternatively, employ microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency. Monitor progress via -NMR (if fluorinated analogs are present) to track consumption of starting materials .

Q. How can structure-activity relationships (SAR) be explored for antimicrobial activity in derivatives of this compound?

- Methodology : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or halogens). Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC assays). Correlate activity with logP (lipophilicity) and electronic parameters (Hammett σ values). For example, fluorinated analogs may enhance membrane penetration .

Q. What experimental and computational approaches validate the compound’s conformational stability in solution?

- Methodology : Use nuclear Overhauser effect spectroscopy (NOESY) to identify through-space interactions in solution. Compare with molecular dynamics (MD) simulations (AMBER force field) to assess torsional flexibility. For instance, restricted rotation around the sulfonamide C–N bond may stabilize bioactive conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.